molecular formula C15H13N3O2S B2859130 N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-32-6

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2859130
CAS No.: 851944-32-6
M. Wt: 299.35
InChI Key: WZFNFCVCWUPBJB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a 5-oxo group and a carboxamide substituent at position 4. The amide nitrogen is bonded to a 2,4-dimethylphenyl group, distinguishing it from structurally related derivatives.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNFCVCWUPBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Multi-Component Reactions

Microwave-assisted synthesis has emerged as a high-efficiency method for constructing thiazolopyrimidine scaffolds. A representative protocol involves the condensation of 2,4-dimethylphenylamine with ethyl acetoacetate and thiourea derivatives under microwave irradiation. This approach reduces reaction times from hours to minutes while achieving yields exceeding 75%. Key advantages include improved regioselectivity and reduced byproduct formation compared to conventional heating.

Reaction Conditions:

  • Catalyst: Zinc chloride (2 mol%)
  • Solvent: Glacial acetic acid
  • Temperature: 80°C (microwave irradiation)
  • Time: 4 hours
  • Yield: 85%

Classical Multi-Step Synthesis via Cyclocondensation

A traditional route involves cyclocondensation of ortho-aminocarboxamide intermediates with acetic anhydride or benzoyl chloride. For example, heating N-(2,4-dimethylphenyl)-2-aminothiazole-5-carboxamide with acetic anhydride at reflux for 6 hours yields the target compound after crystallization.

Critical Steps:

  • Intermediate Preparation: Synthesis of ortho-aminocarboxamide via hydrolysis of thiazole precursors.
  • Cyclization: Reflux with acetic anhydride to form the thiazolopyrimidine ring.
  • Purification: Recrystallization from ethanol-water (1:2) to achieve >95% purity.

Solvent-Free Ionic Liquid Catalysis

Green chemistry approaches utilize ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) to catalyze one-pot syntheses. This method eliminates volatile organic solvents and enhances atom economy.

Optimized Parameters:

  • Catalyst Loading: 10 wt% [BMIM]BF₄
  • Temperature: 120°C
  • Reaction Time: 3 hours
  • Yield: 78%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of predominant methods:

Method Yield (%) Time (h) Temperature (°C) Scalability Environmental Impact
Microwave-Assisted 85 4 80 Moderate Low (solvent reuse)
Classical Cyclization 70 6 110 High Moderate (waste acid)
Ionic Liquid Catalysis 78 3 120 Low Minimal

Key findings:

  • Microwave methods balance speed and yield but require specialized equipment.
  • Classical cyclization remains preferred for industrial-scale production despite longer reaction times.

Reaction Optimization and Mechanistic Insights

Role of Catalysts

Zinc chloride accelerates the formation of the thiazole ring by coordinating with sulfur and nitrogen atoms, lowering the activation energy. In contrast, ionic liquids stabilize transition states through electrostatic interactions, reducing side reactions.

Temperature and Pressure Effects

Elevated temperatures (>100°C) favor ring closure but risk decomposition of the carboxamide group. Optimal pressure conditions (1 atm for open-vessel microwave systems) prevent sublimation of intermediates.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials. Recrystallization in ethanol-water mixtures enhances crystallinity for X-ray diffraction analysis.

Applications and Derivative Synthesis

N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a precursor for antitumor agents. Structural modifications, such as fluorination at the phenyl ring or methylation of the pyrimidine nitrogen, improve bioavailability and target selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents at Position 6 Molecular Formula Molecular Weight Key Features
N-(2,4-Dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2,4-Dimethylphenyl carboxamide C₁₇H₁₆N₄O₂S 340.40 Electron-donating methyl groups enhance lipophilicity .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl derivative () Phenyl carboxamide, 4-methoxy substituent C₂₁H₁₈N₄O₃S 406.45 Methoxy group increases electron density; may improve solubility .
N-(4-Methyl-1,3-benzothiazol-2-yl) derivative () Benzothiazolyl carboxamide C₁₅H₁₀N₄O₂S₂ 342.39 Benzothiazole moiety introduces aromaticity and potential DNA intercalation .
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo derivative () Ethyl carboxylate, 4-bromophenyl C₁₆H₁₅BrN₂O₃S 395.27 Bromine substituent enhances steric bulk and halogen bonding potential .
N-(4-Trifluoromethoxyphenyl) derivative () Trifluoromethoxyphenyl carboxamide C₁₄H₈F₃N₃O₃S 355.29 Trifluoromethoxy group is electron-withdrawing, affecting reactivity .

Key Observations:

Steric and Electronic Profiles: The benzothiazolyl group () introduces planar aromaticity, which may enhance stacking interactions in biological targets, whereas bromine () offers halogen-bonding capabilities .

Amide vs. Ester Linkages :

  • Carboxamide derivatives (e.g., target compound, –8) exhibit greater hydrogen-bonding capacity compared to ester derivatives (), which could improve target binding affinity .

Physicochemical and Spectral Properties

  • Spectroscopic Characterization : The target compound’s structure would be confirmed via IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic protons of 2,4-dimethylphenyl at δ 6.8–7.2 ppm), and mass spectrometry (m/z 340.40) .
  • Thermal Stability : Methyl groups may increase melting points compared to methoxy derivatives due to reduced polarity .

Biological Activity

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
InChI KeyLBKLXOWKGJBARL-UHFFFAOYSA-N
LogP2.4631
Polar Surface Area64.721

The biological activity of this compound primarily revolves around its interaction with various biological targets involved in cell cycle regulation and apoptosis.

Key Mechanisms:

  • Inhibition of CDK Proteins: The compound has been shown to inhibit cyclin-dependent kinases (CDK) such as CDK2 and CDK9, which are crucial for cell cycle progression and transcriptional regulation. This inhibition leads to G2/M phase arrest in cancer cells and induces apoptosis through the modulation of related protein expressions .
  • Disruption of Genetic Pathways: The thiazolopyrimidine moiety in the compound allows it to interfere with genetic pathways associated with tumor proliferation. Studies indicate that it can effectively disrupt these pathways, leading to reduced cancer cell viability.

Biological Activity and Efficacy

This compound exhibits potent anti-cancer properties. Research findings highlight its efficacy against various cancer cell lines:

Cell LineIC50 (μM)Effectiveness
HCT116 (Colon Cancer)0.004High inhibition of CDK2
MDA-MB-231 (Breast Cancer)27.6Significant cytotoxicity

Case Study:
In a recent study involving the HCT116 cell line, the compound demonstrated an IC50 value of 0.004 μM against CDK2, indicating a 1000-fold improvement over previously tested compounds. This suggests a strong potential for developing targeted therapies based on this compound's structure .

Pharmacokinetics and Structure-Activity Relationship (SAR)

The pharmacokinetic profile of this compound indicates moderate lipophilicity beneficial for cellular uptake and bioavailability. The structure allows for further modifications to enhance binding affinity to specific targets.

SAR Insights:
Research has shown that substituents on the thiazolopyrimidine core can significantly affect biological activity. For instance:

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing groups at specific positions have shown enhanced cytotoxicity against cancer cells due to increased stability and reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of substituted anilines (e.g., 2,4-dimethylaniline) with thiazolopyrimidine precursors. Key steps include:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization in acetic acid under reflux (80–100°C) for 6–8 hours .

  • Step 2 : Carboxamide coupling using EDCI/HOBt or DCC as coupling agents in DMF at room temperature .

  • Critical Factors : Solvent polarity (DMF vs. THF), temperature control, and stoichiometric ratios of precursors significantly affect yield (reported range: 45–78%) .

    Table 1 : Comparison of Synthetic Conditions

    SolventTemperature (°C)CatalystYield (%)Reference
    Acetic Acid100None52
    DMFRTEDCI/HOBt78
    Toluene60CuI65

Q. How can structural characterization of this compound be validated using advanced spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl groups at C2/C4 of phenyl, carbonyl resonance at δ ~170 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between thiazole and pyrimidine rings (e.g., 80–85°), critical for understanding conformational stability .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 356.08) .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond lengths (e.g., C–S: 1.75 Å) and HOMO-LUMO gaps (~4.2 eV) to assess reactivity .

  • Molecular Docking : Simulates interactions with biological targets (e.g., kinases, COX-2) using AutoDock Vina. Recent studies suggest strong binding (ΔG = −9.8 kcal/mol) to ATP-binding pockets via hydrogen bonding with Arg125 and hydrophobic interactions .

  • MD Simulations : 100-ns trajectories evaluate stability of ligand-protein complexes in aqueous environments .

    Table 2 : Key Docking Results for Kinase Targets

    Target ProteinBinding Affinity (ΔG, kcal/mol)Key InteractionsReference
    EGFR Kinase−9.8Arg125 (H-bond), Phe723 (π-π)
    COX-2−8.5Tyr355 (H-bond), Val349 (hydrophobic)

Q. How can conflicting data on biological activity (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, 48-h incubation, 10% FBS) to minimize variability .
  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., 2.1 μM in HeLa vs. 5.4 μM in MCF-7) to identify cell-line-specific effects .
  • SAR Studies : Modify substituents (e.g., nitro to methoxy groups) to isolate electronic vs. steric contributions to activity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes, maintaining >95% purity via controlled dielectric heating .
  • Column Chromatography Optimization : Use gradient elution (hexane:EtOAc 8:2 to 6:4) to separate regioisomers .
  • Quality Control : HPLC-PDA (C18 column, 254 nm) monitors purity thresholds (>98%) .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Discrepancies : BenchChem reports 78% yield using EDCI/HOBt , while earlier studies achieved 52% with acetic acid . This gap highlights the role of coupling agents in improving efficiency.
  • Biological Activity Variability : Anti-inflammatory activity (IC50_{50} = 1.8 μM in RAW264.7 vs. 4.3 μM in THP-1 ) may stem from differential expression of COX isoforms across cell lines.

Future Research Directions

  • Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability in rodent models.
  • Crystallographic Data : Resolve co-crystal structures with target proteins to validate docking predictions .

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